2',5'-Dichloroacetophenone

Catalog No.
S703847
CAS No.
2476-37-1
M.F
C8H6Cl2O
M. Wt
189.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',5'-Dichloroacetophenone

CAS Number

2476-37-1

Product Name

2',5'-Dichloroacetophenone

IUPAC Name

1-(2,5-dichlorophenyl)ethanone

Molecular Formula

C8H6Cl2O

Molecular Weight

189.04 g/mol

InChI

InChI=1S/C8H6Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3

InChI Key

CYNFEPKQDJHIMV-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)Cl)Cl

Synonyms

2’,5’-Dichloroacetophenone; 1-(2,5-Dichlorophenyl)ethanone; 2,5-Chloroacetophenone; 2’,5’-Dichloroacetophenone; NSC 6308

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)Cl

2',5'-Dichloroacetophenone is an organic compound with the molecular formula C8H6Cl2OC_8H_6Cl_2O. This compound features a phenyl ring substituted with two chlorine atoms at the 2' and 5' positions and an acetophenone functional group, characterized by a carbonyl group (C=O) adjacent to a phenyl group. It is commonly recognized for its role in organic synthesis and as an intermediate in various

Currently, there is no scientific consensus on a specific mechanism of action for 2',5'-Dichloroacetophenone.

As with most chemicals, it is advisable to handle 2',5'-Dichloroacetophenone with caution due to its potential hazards. Specific hazard information is limited, but the following precautions are generally recommended for handling aromatic ketones:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation.
  • Avoid contact with skin and eyes.
  • Store the compound in a cool, dry place away from incompatible materials.

Synthesis of other chemicals:

  • 2,5-DACP serves as a precursor in the synthesis of other chemicals, including 5-chloro-2-(2-thienylthio)acetophenone []. This demonstrates its role as a building block in the creation of more complex molecules.

Thermodynamic studies:

  • Researchers have employed 2,5-DACP to investigate the standard molar enthalpy of formation, which is a measure of the energy change during the formation of one mole of a substance from its constituent elements in their standard states []. This contributes to the understanding of the compound's thermodynamic properties.
, primarily due to the presence of the carbonyl functional group and the chlorinated aromatic ring. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atom of the carbonyl.
  • Electrophilic Aromatic Substitution: The chlorinated aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic system.
  • Reduction Reactions: The compound can be reduced to form corresponding alcohols or other derivatives through various reducing agents.

The synthesis of 2',5'-dichloroacetophenone can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the reaction of acetyl chloride with m-dichlorobenzene in the presence of aluminum chloride as a catalyst. The reaction typically occurs at elevated temperatures (90-130 °C) and requires specific molar ratios of reactants to optimize yield .
  • Chlorination of Acetophenone: Another approach includes chlorinating acetophenone using chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine substituents at the desired positions on the aromatic ring.
  • Alternative Synthetic Routes: Various patents describe alternative synthetic routes that may involve different starting materials or catalytic systems to achieve similar products .

2',5'-Dichloroacetophenone finds applications in several fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
  • Chemical Research: The compound is utilized in laboratories for studying reaction mechanisms and properties of chlorinated ketones.
  • Industrial Use: It may be employed in producing dyes, fragrances, and other chemical products due to its reactive nature.

Interaction studies involving 2',5'-dichloroacetophenone focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential biological effects and reactivity patterns in synthetic applications. Understanding these interactions is crucial for developing safer and more effective derivatives for therapeutic use.

Several compounds are structurally similar to 2',5'-dichloroacetophenone, including:

  • 2',4'-Dichloroacetophenone: Similar in structure but with a chlorine substituent at the 4' position instead of the 5'.
  • Acetophenone: A simpler structure without chlorine substituents, serving as a baseline for comparison.
  • Trichloroacetophenones: These compounds have three chlorine substituents and demonstrate increased reactivity and differing biological activities.

Comparison Table

CompoundStructureUnique Features
2',5'-DichloroacetophenoneC8H6Cl2OTwo chlorine atoms at 2' and 5' positions
2',4'-DichloroacetophenoneC8H6Cl2OChlorine at 4' position; different reactivity
AcetophenoneC8H8ONo chlorine; serves as a base compound
TrichloroacetophenonesC8H3Cl3OThree chlorine atoms; higher reactivity

XLogP3

2.7

Melting Point

12.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2476-37-1

Wikipedia

2',5'-Dichloroacetophenone

General Manufacturing Information

Ethanone, 1-(2,5-dichlorophenyl)-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types